

Isotopic Labeling of Itraconazole: A Technical Guide for Research and Development

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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d8

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Itraconazole, a broad-spectrum triazole antifungal agent, is widely used in the treatment of various fungal infections. Beyond its primary application, itraconazole has garnered significant interest for its potent antiangiogenic and anticancer activities, notably through the inhibition of the Hedgehog (Hh) and mTOR signaling pathways.[1][2][3] To facilitate research in these areas, as well as in pharmacokinetic and metabolic studies, the use of isotopically labeled itraconazole is indispensable. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of isotopically labeled itraconazole.

Overview of Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotopes. Common isotopes used in drug development include deuterium (^2H or D), carbon-13 (^{13}C), and carbon-14 (^{14}C).

- Deuterium (^2H): Stable isotope labeling with deuterium is primarily used to create internal standards for quantitative analysis by mass spectrometry (MS).[4] The increased mass of the deuterated analog allows for its differentiation from the unlabeled drug, ensuring accurate quantification in biological matrices.

- Carbon-13 (^{13}C): ^{13}C is a stable isotope used for mechanistic studies and as an internal standard. Its incorporation can be tracked using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
- Carbon-14 (^{14}C): As a radioactive isotope, ^{14}C is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies due to its long half-life and the ability to be detected at very low levels.[\[5\]](#)

Synthesis of Isotopically Labeled Itraconazole

Detailed synthetic protocols for the isotopic labeling of itraconazole are not readily available in published literature. However, based on the known synthesis of itraconazole and its intermediates, plausible routes for the introduction of isotopic labels can be proposed.[\[6\]](#)[\[7\]](#)[\[8\]](#) The general synthesis of itraconazole involves the condensation of a triazolone side chain with a dioxolane-triazole core structure.

Deuterium Labeling (Itraconazole- d_5)

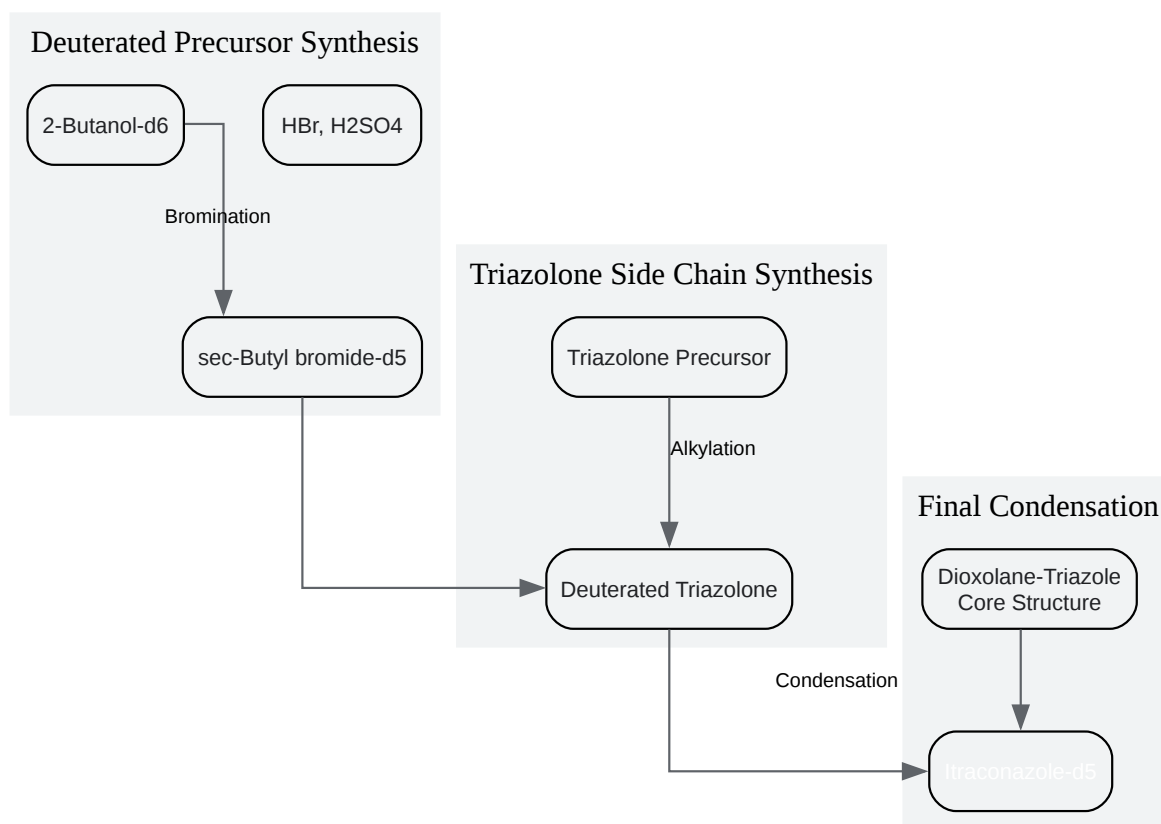
Commercially available deuterated itraconazole standards, such as itraconazole- d_5 , are typically labeled on the sec-butyl group of the triazolone side chain.[\[9\]](#) A plausible synthetic approach would involve the use of a deuterated precursor for this side chain.

Proposed Experimental Protocol for Itraconazole- d_5 Synthesis:

- Synthesis of deuterated sec-butyl bromide (2-bromobutane- d_5):
 - React commercially available 2-butanol- d_6 with hydrobromic acid and sulfuric acid under reflux for 2-3 hours.[\[10\]](#)[\[11\]](#)
 - Isolate the crude sec-butyl bromide- d_5 by distillation.
 - Wash the crude product sequentially with water, concentrated hydrochloric acid, 5% sodium bicarbonate solution, and water.
 - Dry the product over anhydrous calcium chloride and purify by distillation.
- Synthesis of the deuterated triazolone side chain:

- React 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenylamine with a suitable reagent to form the triazolone ring.
- Alkylate the resulting triazolone intermediate with the synthesized sec-butyl bromide-d₅ in the presence of a base to yield 2-(sec-butyl-d₅)-4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
- Condensation to form Itraconazole-d₅:
 - Condense the deuterated triazolone side chain with cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl methanesulfonate in an appropriate solvent (e.g., dimethylformamide) with a base (e.g., potassium hydroxide).[\[12\]](#)
 - Purify the resulting itraconazole-d₅ by recrystallization.

Diagram of Proposed Itraconazole-d₅ Synthesis Workflow:



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Caption: Proposed synthetic workflow for Itraconazole-d5.

Carbon-13 (^{13}C) Labeling

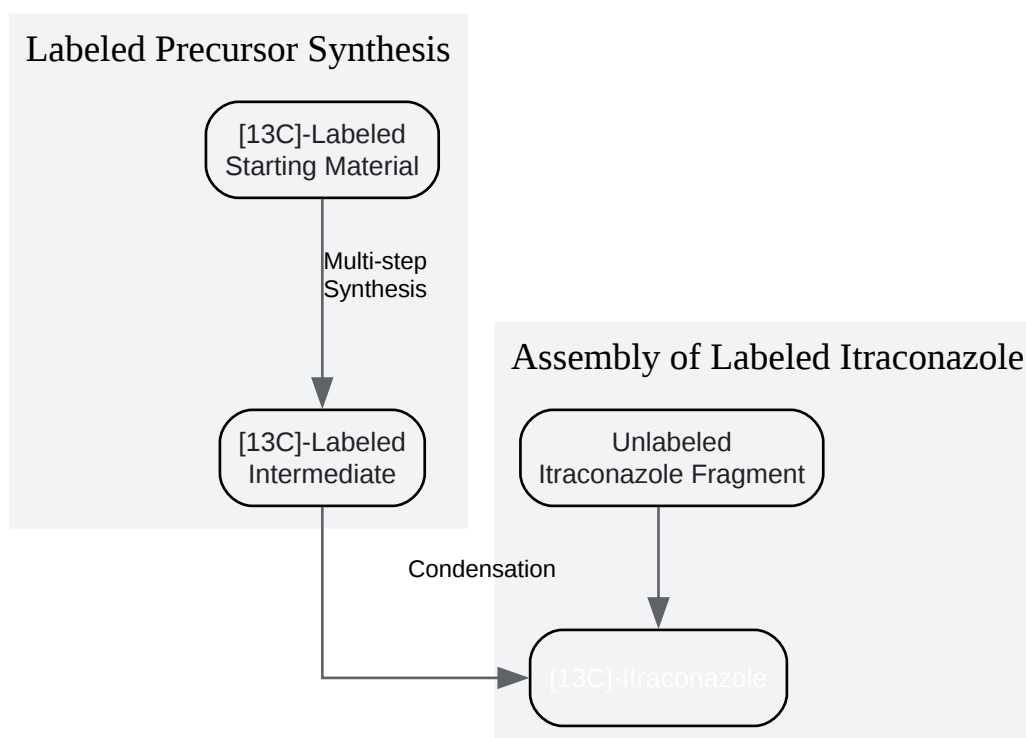
^{13}C -labeling can be introduced at various positions in the itraconazole molecule, for example, within the triazole ring or the phenyl rings. The synthesis would involve using a ^{13}C -labeled precursor.

Proposed Experimental Protocol for ^{13}C -Labeled Itraconazole:

- Synthesis of a ^{13}C -labeled precursor:

- For labeling the triazole ring, one could start with a ^{13}C -labeled hydrazine or a related precursor in the triazole synthesis.[13][14]
- For labeling a phenyl ring, a starting material like $^{13}\text{C}_6$ -aniline could be used.[8]
- Synthesis of the labeled intermediate:
 - Incorporate the ^{13}C -labeled precursor into either the triazolone side chain or the dioxolane-triazole core structure through established synthetic routes.
- Final condensation:
 - Condense the ^{13}C -labeled intermediate with the corresponding unlabeled partner to yield the final ^{13}C -labeled itraconazole.
 - Purify the product using chromatographic techniques.

Diagram of Proposed ^{13}C -Labeled Itraconazole Synthesis Workflow:



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Caption: Proposed workflow for ^{13}C -labeled Itraconazole synthesis.

Carbon-14 (^{14}C) Radiolabeling

Due to the radioactive nature of ^{14}C , its synthesis requires specialized facilities and handling procedures. The labeling strategy focuses on introducing the ^{14}C atom at a metabolically stable position to prevent its loss during biotransformation. A common precursor for ^{14}C -labeling is [^{14}C]phenylhydrazine, which can be used to construct the triazolone ring.

Proposed Experimental Protocol for [^{14}C]Itraconazole:

- Synthesis of [^{14}C]phenylhydrazine:
 - This is typically prepared from [^{14}C]aniline via diazotization followed by reduction.[\[15\]](#)[\[16\]](#)
- Synthesis of the [^{14}C]triazolone side chain:
 - React [^{14}C]phenylhydrazine with appropriate reagents to form the ^{14}C -labeled triazolone ring structure.
 - Alkylate the triazolone with sec-butyl bromide.
- Final condensation:
 - Condense the [^{14}C]triazolone side chain with the dioxolane-triazole core structure.
 - Purify the final [^{14}C]itraconazole using radio-HPLC.

Quantitative Data (Illustrative Examples):

The following table summarizes representative quantitative data for isotopic labeling reactions. Note that these are illustrative values as specific data for itraconazole labeling is not publicly available.

Parameter	Deuterium Labeling (Illustrative)	¹³ C Labeling (Illustrative)	¹⁴ C Labeling (Illustrative)
Starting Labeled Material	2-Butanol-d ₆	[¹³ C ₆]-Aniline	[¹⁴ C]-Aniline
Overall Yield	10-15%	5-10%	1-5% (radiochemical yield)
Isotopic Purity	>98%	>99%	>98% (radiochemical purity)
Isotopic Enrichment	>95 atom % D	>98 atom % ¹³ C	Specific Activity: 40-50 mCi/mmol[5]

Characterization of Isotopically Labeled Itraconazole

The identity, purity, and isotopic enrichment of the labeled itraconazole must be rigorously confirmed.

Experimental Protocols for Characterization:

- Mass Spectrometry (MS):
 - Method: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment.[17] [18]
 - Procedure: A solution of the labeled itraconazole is infused into the mass spectrometer, and the mass spectrum is acquired. The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment.[19]
 - Instrumentation: An LC-MS/MS system, such as a Waters Xevo TQ-XS, can be used.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Method: ^1H and ^{13}C NMR are used to confirm the chemical structure of the labeled compound and the position of the isotopic label.
- Procedure: The labeled itraconazole is dissolved in a suitable deuterated solvent (e.g., CDCl_3), and the NMR spectra are acquired. The absence of signals in the ^1H NMR spectrum at the site of deuteration, or the presence of enhanced signals in the ^{13}C NMR spectrum at the site of ^{13}C -labeling, confirms the labeling.
- High-Performance Liquid Chromatography (HPLC):
 - Method: HPLC is used to determine the chemical and radiochemical purity of the labeled itraconazole.
 - Procedure: The labeled compound is analyzed on a suitable HPLC column (e.g., C18) with a mobile phase such as acetonitrile and water.[20] For ^{14}C -labeled compounds, a radiodetector is used in series with a UV detector.

Analytical Parameters for Itraconazole Analysis by LC-MS/MS:

Parameter	Value
Column	Agilent Zorbax SB-C18, 2.1x50mm, 3.5 μm [4]
Mobile Phase A	10 mM ammonium formate in water with 1% formic acid[4]
Mobile Phase B	0.1% formic acid in acetonitrile[4]
Flow Rate	0.500 mL/min[4]
Column Temperature	40°C[4]
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	705.3 ($[\text{M}+\text{H}]^+$)
Product Ion (m/z)	392.3

Applications in Research

Pharmacokinetic and Metabolism Studies

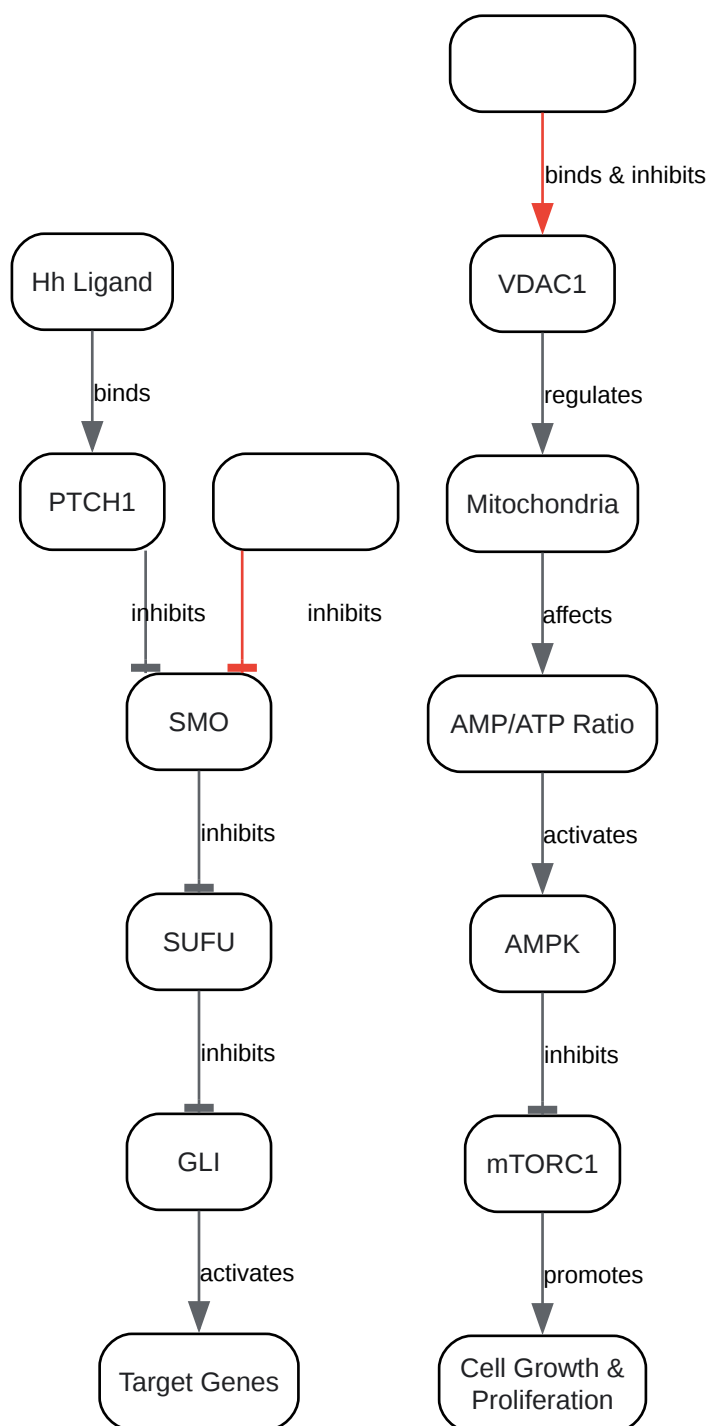
Isotopically labeled itraconazole is crucial for pharmacokinetic studies. Deuterated itraconazole is widely used as an internal standard for the accurate quantification of itraconazole and its major active metabolite, hydroxyitraconazole, in biological samples by LC-MS/MS.[1][21] ¹⁴C-labeled itraconazole is used in ADME studies to trace the drug and its metabolites throughout the body.

Signaling Pathway Research

Itraconazole has been shown to inhibit the Hedgehog and mTOR signaling pathways, which are implicated in various cancers.[1][22][23][24] Isotopically labeled itraconazole can be a valuable tool in these studies.

- **Hedgehog (Hh) Signaling Pathway:** Itraconazole inhibits the Hh pathway by acting on the Smoothed (SMO) receptor, a mechanism distinct from other SMO antagonists.[2][25] Labeled itraconazole can be used in binding assays to further characterize this interaction and to screen for other potential targets in the pathway.

Diagram of Itraconazole's Inhibition of the Hedgehog Pathway:



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